molecular formula C9H17F2NO3 B2481781 tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate CAS No. 1662681-20-0

tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate

Cat. No.: B2481781
CAS No.: 1662681-20-0
M. Wt: 225.236
InChI Key: FIGRNQDEWAYPRM-UHFFFAOYSA-N
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Description

tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate: is a chemical compound with the molecular formula C10H18F2NO3 It is a derivative of carbamate, featuring a tert-butyl group and a difluorohydroxybutyl moiety

Scientific Research Applications

Chemistry: tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving carbamate derivatives.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorohydroxybutyl precursor. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, difluorohydroxybutyl halides, and appropriate bases or catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and appropriate solvents or catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction could produce difluoroalcohols.

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluorohydroxybutyl moiety may play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

  • tert-butyl N-(4,4,4-trifluoro-1-hydroxybutan-2-yl)carbamate
  • tert-butyl N-(4-hydroxybutan-2-yl)carbamate

Comparison: tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is unique due to the presence of two fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoro analog, for example, has three fluorine atoms, which may result in different binding affinities and reaction profiles. The non-fluorinated analog lacks the fluorine atoms, leading to distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12-6(5-13)4-7(10)11/h6-7,13H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGRNQDEWAYPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662681-20-0
Record name tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
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